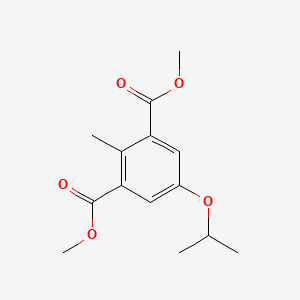
Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate is an organic compound with a complex structure that includes an isophthalic acid core substituted with isopropoxy and methyl groups, and esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate typically involves the esterification of 5-isopropoxy-2-methyl-isophthalic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. The esterification reaction is typically conducted in large reactors with efficient mixing and temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 5-Isopropoxy-2-methyl-isophthalic acid.
Oxidation: 5-Isopropoxy-2-carboxy-isophthalic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers to modify their properties.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester groups which can be hydrolyzed in vivo.
Mécanisme D'action
The mechanism of action of Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can be hydrolyzed by esterases, releasing the active carboxylic acid form. This can then interact with cellular targets, potentially affecting biochemical pathways. The isopropoxy and methyl groups may also influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Isopropoxy-isophthalic acid monomethyl ester
- 5-Isopropoxy-2-methyl-isophthalic acid
- Dimethyl isophthalate
Uniqueness
Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate is unique due to its specific substitution pattern and esterification. This gives it distinct chemical properties and reactivity compared to similar compounds. Its combination of isopropoxy and methyl groups, along with the ester functionalities, makes it a versatile intermediate for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C14H18O5 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H18O5/c1-8(2)19-10-6-11(13(15)17-4)9(3)12(7-10)14(16)18-5/h6-8H,1-5H3 |
Clé InChI |
HSUGWLURBWDZJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1C(=O)OC)OC(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[(Phenylcarbamoyl)amino]pentyl}-2-sulfanylacetamide](/img/structure/B8623633.png)







![5-(4'-Methyl[1,1'-biphenyl]-2-yl)-1-(4-nitrophenyl)-1H-tetrazole](/img/structure/B8623678.png)

![6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8623717.png)
![2-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxybenzoic acid](/img/structure/B8623727.png)
![4-[(4-Fluorophenyl)ethynyl]pyridine](/img/structure/B8623734.png)
![Phosphinic acid, [(benzoylamino)methyl]phenyl-](/img/structure/B8623741.png)
